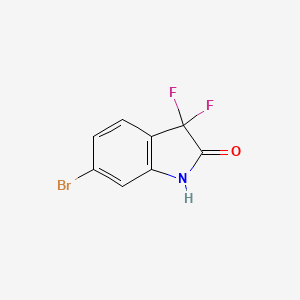

6-Bromo-3,3-difluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,3-difluoro-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRAAULUIAIYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3,3-difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3,3-difluoroindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and geminal fluorine atoms at the 3-position significantly influences its chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a solid at room temperature. Its fundamental chemical properties are summarized in the table below. While experimental data for properties such as melting point, boiling point, and solubility are not widely published, the basic molecular identifiers are well-established.

| Property | Value | Source |

| CAS Number | 1393532-37-0 | [1] |

| Molecular Formula | C₈H₄BrF₂NO | [1] |

| Molecular Weight | 248.02 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis

A plausible synthetic approach involves the fluorination of a suitable precursor, such as 6-bromoindolin-2-one or a derivative thereof. Modern fluorination techniques often employ electrophilic fluorine sources.

Conceptual Synthetic Workflow

The following diagram illustrates a potential synthetic pathway, drawing from general methods for the synthesis of similar compounds.

References

6-Bromo-3,3-difluoroindolin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1393532-37-0

This technical guide provides an in-depth overview of 6-Bromo-3,3-difluoroindolin-2-one, a halogenated derivative of the indolin-2-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules and its utility as a versatile synthetic intermediate. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. The incorporation of a bromine atom at the 6-position and two fluorine atoms at the 3-position of the indolin-2-one core significantly influences its physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial for its potential interactions with biological targets.

| Property | Value |

| CAS Number | 1393532-37-0 |

| Molecular Formula | C₈H₄BrF₂NO |

| Molecular Weight | 248.02 g/mol |

| Physical Form | Solid |

Synthesis and Characterization

A plausible synthetic approach could be conceptualized as a multi-step process, likely starting from a commercially available substituted aniline or nitrobenzene. The introduction of the difluoro group at the 3-position represents a key synthetic challenge, potentially requiring specialized fluorinating reagents.

General Synthetic Workflow for Substituted Indolin-2-ones:

Caption: A generalized workflow for the synthesis of substituted indolin-2-ones.

Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Table of Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7-8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and the quaternary carbon bearing the two fluorine atoms. The C-F coupling would be observable. |

| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as C-F and C-Br stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine. |

Biological Activity and Potential Applications

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. The substitution pattern on the indolin-2-one ring plays a critical role in determining the specific kinase inhibitory profile and overall biological activity.

While specific biological data for this compound is not extensively documented, its structural features suggest potential as a kinase inhibitor. The bromo and difluoro substituents can modulate the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases.

Potential Signaling Pathway Involvement:

Kinase inhibitors often target key signaling pathways implicated in cell proliferation, survival, and angiogenesis. Given the prevalence of indolin-2-one-based kinase inhibitors, it is plausible that this compound could modulate pathways such as:

-

VEGFR Signaling: Vascular Endothelial Growth Factor Receptor signaling is crucial for angiogenesis and is a common target for indolin-2-one derivatives.

-

PDGFR Signaling: Platelet-Derived Growth Factor Receptor signaling is involved in cell growth and division.

-

c-Kit Signaling: The c-Kit receptor tyrosine kinase is implicated in various cancers.

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-Bromo-3,3-difluoroindolin-2-one

For Immediate Release

Shanghai, China – November 3, 2025 – In the dynamic landscape of drug discovery and development, novel chemical entities present both a challenge and an opportunity. 6-Bromo-3,3-difluoroindolin-2-one, a fluorinated oxindole derivative, represents one such enigma. While direct studies on its mechanism of action are not yet available in the public domain, its structural similarity to other biologically active indolinone compounds suggests a range of potential therapeutic applications. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the core mechanism of action of this promising, yet uncharacterized, compound.

Introduction: The Therapeutic Potential of the Indolinone Scaffold

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Derivatives of this structure have been extensively investigated and developed as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer, inflammation, and other diseases. Furthermore, the incorporation of a bromine atom at the 6-position and difluoro substitution at the 3-position of the indolinone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

Given the absence of specific literature on this compound, this guide proposes a systematic, multi-pronged approach to elucidate its biological activity and mechanism of action. The workflow is designed to progress from broad phenotypic screening to specific target identification and pathway analysis.

Proposed Research Workflow: A Step-by-Step Investigational Strategy

The following experimental workflow provides a logical progression for characterizing the mechanism of action of this compound.

Figure 1: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Experimental Protocols and Data Presentation

This section outlines detailed methodologies for the key experiments proposed in the workflow and provides templates for data presentation.

Phase 1: Initial Screening & Hypothesis Generation

The initial step involves assessing the compound's general cytotoxic or anti-proliferative effects across a panel of diverse cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][2]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) values should be calculated and tabulated.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Hypothetical Value |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| HCT116 | Colon Carcinoma | Hypothetical Value |

| U87-MG | Glioblastoma | Hypothetical Value |

Phase 2: Target Class Identification

Based on the indolinone scaffold, a primary hypothesis is that the compound may act as a kinase inhibitor.

Experimental Protocol: Kinome Profiling

Kinome profiling services offer screening of a compound against a large panel of kinases to identify potential targets.[3][4]

-

Compound Submission: Provide a sample of this compound to a commercial service provider (e.g., Reaction Biology, Eurofins).

-

Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

-

Data Analysis: The percentage of inhibition for each kinase is determined.

Data Presentation: Kinase Inhibition Profile

Results are typically presented as a percentage of inhibition at a given concentration.

| Kinase Target | Kinase Family | % Inhibition at 1 µM | % Inhibition at 10 µM |

| EGFR | Tyrosine Kinase | Hypothetical Value | Hypothetical Value |

| VEGFR2 | Tyrosine Kinase | Hypothetical Value | Hypothetical Value |

| CDK2 | Serine/Threonine Kinase | Hypothetical Value | Hypothetical Value |

| p38α | Serine/Threonine Kinase | Hypothetical Value | Hypothetical Value |

Phase 3: Specific Target Identification & Validation

To pinpoint the direct molecular target(s), proteomics-based approaches are invaluable.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry

This technique uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.

-

Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., agarose beads).

-

Cell Lysis: Prepare a protein lysate from a responsive cell line.

-

Affinity Pulldown: Incubate the cell lysate with the immobilized compound.

-

Washing and Elution: Wash away non-specific binders and elute the proteins that specifically bind to the compound.

-

Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

Data Presentation: Potential Protein Targets

The identified proteins are ranked based on their abundance and specificity.

| Protein ID | Protein Name | Spectral Counts | Fold Enrichment (vs. Control) |

| P00533 | Epidermal growth factor receptor | Hypothetical Value | Hypothetical Value |

| P35968 | Vascular endothelial growth factor receptor 2 | Hypothetical Value | Hypothetical Value |

| P24941 | Cyclin-dependent kinase 2 | Hypothetical Value | Hypothetical Value |

Phase 4: Pathway Analysis & Mechanism Elucidation

Once a primary target is validated, the downstream signaling effects can be investigated.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins downstream of the identified target kinase.[5][6]

-

Cell Treatment: Treat cells with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target's downstream effectors (e.g., p-Akt/Akt, p-ERK/ERK).

-

Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a receptor tyrosine kinase (RTK).

Figure 2: A hypothetical signaling pathway potentially inhibited by this compound.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for investigating its potential as a kinase inhibitor. The systematic approach outlined in this guide, progressing from broad phenotypic screening to specific target identification and pathway analysis, offers a robust framework for its characterization. The successful application of these methodologies will be crucial in unlocking the therapeutic potential of this and other novel chemical entities, ultimately contributing to the advancement of precision medicine. Researchers embarking on the study of this compound are encouraged to utilize this guide as a foundational roadmap for their investigations.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Biological Frontier of Fluorinated Indolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indolinone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into this core has unlocked new avenues for drug discovery, significantly enhancing biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of fluorinated indolinones, focusing on their anticancer, antimicrobial, and antioxidant properties. It offers a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support ongoing research and development in this promising field.

Anticancer Activity of Fluorinated Indolinones

Fluorinated indolinones have emerged as potent anticancer agents, primarily through their action as inhibitors of various protein kinases involved in tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative fluorinated indolinone derivatives.

Table 1: In Vitro Cytotoxicity of Fluorinated Indolinones against Cancer Cell Lines

| Compound ID | Fluorine Position | Cancer Cell Line | IC50 (µM) | Reference |

| 6 | Not specified in abstract | A549 (Lung) | Comparable to Sunitinib | [1] |

| Bel7402 (Liver) | Comparable to Sunitinib | [1] | ||

| HepG2 (Liver) | Comparable to Sunitinib | [1] | ||

| HCT116 (Colon) | Comparable to Sunitinib | [1] | ||

| HeLa (Cervical) | Comparable to Sunitinib | [1] | ||

| 16c | Not specified in abstract | HuH7 (Hepatocellular Carcinoma) | 1.1 | [2][3] |

| HepG2 (Hepatocellular Carcinoma) | 0.4 | [2][3] | ||

| Sunitinib (Control) | 5-F | HuH7 (Hepatocellular Carcinoma) | 4.7 | [2][3] |

| HepG2 (Hepatocellular Carcinoma) | 4.5 | [2][3] | ||

| 24a | 4-F | Not specified | N/A (PERK inhibition IC50 = 0.8 nM) | [2] |

| 34b | 6-F (on two indole rings) | A549 (Lung) | 0.8 | [2] |

| 35 | 3-F | HepG2 (Liver) | 2.50 | [2] |

| Sorafenib (Control) | - | HepG2 (Liver) | 14.95 | [2] |

| 5l | 5-F | MCF-7 (Breast) | 3.4 | [4][5] |

| MDA-MB-231 (Breast) | 8.45 | [4][5] | ||

| 5o | Not specified in abstract | MCF-7 (Breast) | 4.12 | [4][5] |

| MDA-MB-231 (Breast) | 4.32 | [4][5] | ||

| Erlotinib (Control) | - | MCF-7 (Breast) | 2.14 | [4][5] |

| MDA-MB-231 (Breast) | 3.25 | [4][5] | ||

| 11f | Fluorinated phenyl | PANC1 (Pancreatic) | 0.23 | [6] |

| 11l | Chlorinated phenyl | PANC1 (Pancreatic) | 0.17 | [6] |

| 11d | Fluorinated phenyl | HepG2 (Liver) | 0.73 | [6] |

| 11g | Chlorinated phenyl | HepG2 (Liver) | 0.71 | [6] |

| 14c | Chlorinated phenyl | PANC1 (Pancreatic) | 0.2 | [6] |

| HepG2 (Liver) | 0.58 | [6] | ||

| 17a | Not specified in abstract | MCF-7 (Breast) | 1.44 | [7] |

| HepG2 (Liver) | 1.133 | [7] | ||

| 10g | Not specified in abstract | MCF-7 (Breast) | 0.74 | [7] |

| 5b | Not specified in abstract | MCF-7 (Breast) | 0.99 | [7] |

| 15a | Not specified in abstract | MCF-7 (Breast) | 2.77 | [7] |

| HepG2 (Liver) | 2.303 | [7] |

Table 2: In Vitro Kinase Inhibitory Activity of Fluorinated Indolinones

| Compound ID | Fluorine Position | Target Kinase | IC50 (nM) | Reference |

| 52 | 6-F | ROCK1 | 14 | [8] |

| 44g | Not specified in abstract | Syk | 4 | [8] |

| 24a | 4-F | PERK | 0.8 | [2] |

| 35 | 3-F | B-Raf | 1360 | [2] |

| Sorafenib (Control) | - | B-Raf | 32 | [2] |

| 17a | Not specified in abstract | VEGFR-2 | 78 | [7] |

| 10g | Not specified in abstract | VEGFR-2 | 87 | [7] |

| Sunitinib (Control) | 5-F | VEGFR-2 | 139 | [7] |

| 5b | Not specified in abstract | VEGFR-2 | 160 | [7] |

| 15a | Not specified in abstract | VEGFR-2 | 180 | [7] |

| 10e | Not specified in abstract | VEGFR-2 | 358 | [7] |

Mechanisms of Anticancer Action

The anticancer effects of fluorinated indolinones are often attributed to the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Many fluorinated indolinones function as multi-targeted tyrosine kinase inhibitors, disrupting the signaling cascades of receptors such as VEGFR-2, PDGFRβ, and others. Inhibition of these kinases can lead to the suppression of downstream pathways like the Ras-MAPK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation and survival.[4][8] Sunitinib, a fluorinated indolinone, is known to inhibit multiple receptor tyrosine kinases including VEGFRs and PDGFRs.[2][9]

Several fluorinated indolinones have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspases, which are key executioners of apoptosis.[2] For instance, sunitinib has been demonstrated to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and Bak, while decreasing anti-apoptotic proteins such as Bcl-2.[4] This leads to the activation of caspase-3, -8, and -9.[4]

Antimicrobial and Antioxidant Activities

Beyond their anticancer properties, certain fluorinated indolinones and their derivatives, such as spiro[isatin-thiazolidine] compounds, have demonstrated notable antimicrobial and antioxidant activities.

Quantitative Antimicrobial and Antioxidant Data

Table 3: Antimicrobial and Antioxidant Activity of Fluorinated Indolinone Derivatives

| Compound ID | Activity Type | Assay | Result | Reference |

| 136 | Antioxidant | DPPH radical scavenging | 77.45% scavenging | [8] |

| 137 | Antioxidant | DPPH radical scavenging | 77.78% scavenging | [8] |

| 10f | Antibacterial | MIC vs. S. aureus ATCC 6538 | 0.5 µg/mL | [10] |

| 10g | Antibacterial | MIC vs. S. aureus ATCC 6538 | 0.5 µg/mL | [10] |

| 10h | Antibacterial | MIC vs. S. aureus ATCC 6538 | 0.5 µg/mL | [10] |

| Gatifloxacin (Control) | Antibacterial | MIC vs. S. aureus ATCC 6538 | 0.5 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated indolinones.

Synthesis of Fluorinated Indolinones

A general and representative procedure for the synthesis of a fluorinated indolinone is the condensation reaction to form (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one.

Protocol: Synthesis of (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one [11][12]

-

Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of pyrrole-2-carboxaldehyde and 1 mmol of 5-fluoro-oxindole in 10 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours.

-

Crystallization: After refluxing, allow the reaction mixture to stand at room temperature overnight to facilitate crystallization.

-

Isolation and Purification: Filter the resulting crude solid. Wash the solid with 10 mL of cold ethanol and then dry it.

-

Recrystallization: For obtaining single crystals suitable for X-ray analysis, recrystallize the product from ethanol.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay [3][13][14][15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated indolinone compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining [1][4][8][17]

-

Cell Treatment: Treat cells with the fluorinated indolinone compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol: In Vitro Kinase Assay [6][7][12][18][19][20]

-

Reaction Setup: In a microplate well, combine the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the fluorinated indolinone inhibitor at various concentrations in a kinase reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an antibody that detects the phosphorylated substrate).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the reaction mixture onto a phosphocellulose membrane).

-

Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by scintillation counting of the membrane. For non-radioactive methods, detection can be achieved through various means such as fluorescence, luminescence, or absorbance, depending on the assay format.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol: DPPH Radical Scavenging Assay [5][21][22][23][24]

-

Sample Preparation: Prepare solutions of the fluorinated indolinone compounds at various concentrations in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a microplate well or cuvette, mix a fixed volume of the DPPH solution (typically in methanol) with the sample solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The incorporation of fluorine into the indolinone scaffold has proven to be a highly effective strategy for the development of potent and selective bioactive molecules. The compounds discussed in this guide exhibit a broad spectrum of activities, with particularly promising results in the realm of anticancer therapy through kinase inhibition and apoptosis induction. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field, facilitating the design and evaluation of novel fluorinated indolinone-based therapeutics. Further exploration of structure-activity relationships and in vivo efficacy will be crucial in translating the potential of these compounds into clinical applications.

References

- 1. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

- 2. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]

- 3. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. selleckchem.com [selleckchem.com]

- 21. Tyrosine kinase SYK: essential functions for immunoreceptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The PERK pathway independently triggers apoptosis and a Rac1/Slpr/JNK/Dilp8 signaling favoring tissue homeostasis in a chronic ER stress Drosophila model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-3,3-difluoroindolin-2-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3,3-difluoroindolin-2-one is a halogenated derivative of the indolin-2-one (oxindole) scaffold, a core structure in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and geminal fluorine atoms at the 3-position is anticipated to significantly modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available, albeit limited, literature surrounding this compound, focusing on a proposed synthetic pathway, its chemical characteristics, and potential therapeutic applications based on analogous structures. Due to the novelty of this specific molecule, this paper also presents inferred data and detailed experimental protocols for key synthetic steps, drawing from established methodologies for related compounds.

Introduction

The indolin-2-one, or oxindole, skeleton is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of pharmaceuticals and natural products. The strategic functionalization of this core structure allows for the fine-tuning of its biological activity. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorooxindole moiety, in particular, has garnered significant interest. Furthermore, the presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

This guide focuses on the specific analog, this compound, a compound for which direct literature is not yet available. By examining the synthesis of its parent compounds, 6-bromooxindole and the fluorination of the oxindole core, we can propose a viable synthetic route and predict its chemical behavior and potential biological significance.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned as a two-step process starting from commercially available precursors. The initial step involves the synthesis of 6-bromooxindole, followed by the crucial difluorination of the C3-position.

Synthesis of 6-Bromooxindole

Several methods for the synthesis of 6-bromooxindole have been reported. An efficient, large-scale synthesis starts from 2,5-dibromonitrobenzene[1]. This procedure involves a nucleophilic attack by diethyl malonate, followed by acid hydrolysis, decarboxylation, re-esterification, and finally, a reductive intramolecular cyclization to yield 6-bromo-2-oxindole[1].

Alternatively, 6-bromooxindole can be prepared from 6-amino-2-nitrotoluene[2].

Detailed Experimental Protocol (adapted from Grenier et al., 2012)[1]:

-

Step 1: Diethyl-2-(4-bromo-2-nitrophenyl)malonate formation: To a solution of 2,5-dibromonitrobenzene in a suitable solvent, add diethyl malonate in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

-

Step 2: Hydrolysis, Decarboxylation, and Re-esterification: The resulting malonate derivative is subjected to acidic hydrolysis (e.g., with sulfuric acid in aqueous ethanol) and heated to promote decarboxylation and subsequent re-esterification to the monoester[1].

-

Step 3: Reductive Cyclization: The nitro group of the intermediate is reduced, typically using a reducing agent like zinc powder or iron in acidic media, which is followed by spontaneous intramolecular cyclization to form the 6-bromooxindole ring[1].

Difluorination of 6-Bromooxindole

The introduction of the gem-difluoro group at the C3-position of the oxindole ring is a critical step. Several modern fluorinating reagents can be employed for this transformation.

-

Method A: Electrophilic Fluorination with NFSI: A dearomative electrophilic fluorination of 2-alkylindoles using N-fluorobenzenesulfonimide (NFSI) has been reported to yield 3,3-difluoroindolines[3][4][5]. While this method is demonstrated on 2-methylindoles, a similar approach could potentially be adapted for the direct fluorination of the enolizable C3-position of 6-bromooxindole.

-

Method B: Fluorination of a Hydrazonoindolin-2-one Intermediate with Selectfluor: A more versatile approach involves the conversion of 6-bromooxindole to a 3-hydrazonoindolin-2-one intermediate, which can then be efficiently fluorinated using Selectfluor[6][7]. The solvent system plays a crucial role in determining the product, with certain solvents favoring the formation of 3,3-difluorooxindoles[6].

Proposed Experimental Protocol (based on Yang et al., 2018)[6]:

-

Step 1: Formation of 6-Bromo-3-hydrazonoindolin-2-one: 6-Bromooxindole is reacted with a suitable hydrazine source to form the corresponding hydrazone.

-

Step 2: Difluorination: The 6-bromo-3-hydrazonoindolin-2-one intermediate is then treated with Selectfluor in an appropriate solvent (e.g., DCE) with a suitable base (e.g., LiOAc) at elevated temperatures to yield this compound[6].

Below is a DOT script for the proposed synthetic workflow.

Physicochemical and Spectroscopic Data (Predicted)

As no experimental data for this compound is available, the following table summarizes predicted and analogous compound data.

| Property | Predicted/Analogous Value | Source/Reference |

| Molecular Formula | C₈H₄BrF₂NO | - |

| Molecular Weight | 248.03 g/mol | - |

| Appearance | Likely a solid | Based on analogs[8] |

| ¹H NMR | Aromatic protons (δ 7-8 ppm), NH proton (δ ~8-10 ppm) | Inferred from related structures |

| ¹³C NMR | Aromatic carbons, C=O (~170 ppm), CF₂ (~100-110 ppm, triplet) | Inferred from related structures |

| ¹⁹F NMR | Singlet or AB quartet depending on N-substitution | Inferred from related structures |

| Mass Spectrometry | M, M+2 peaks characteristic of bromine isotopes | Standard MS principles |

Potential Biological Activity and Applications

While the biological profile of this compound has not been investigated, the activities of related compounds provide a strong rationale for its potential as a therapeutic agent.

-

Anticancer Activity: 6-Bromo-2-oxindole has shown cytotoxicity against MDA-MB-231 breast cancer cells[9]. The oxindole core is a well-known scaffold for kinase inhibitors, and the introduction of the 3,3-difluoro moiety could enhance this activity.

-

Anti-inflammatory Activity: 6-Bromooxindole derivatives are utilized in the preparation of p38α inhibitors, which are potential anti-inflammatory agents[10][11].

-

Inhibitors of Bacterial Cystathionine γ-Lyase: 6-bromoindole is a key building block for inhibitors of bacterial cystathionine γ-lyase (bCSE), which can potentiate the effects of antibiotics[12].

The logical relationship for its potential as an anticancer agent is depicted in the following DOT script.

Future Directions

The synthesis and biological evaluation of this compound represent a promising avenue for research. Key future work should include:

-

Synthesis and Characterization: The development and optimization of a reliable synthetic route and full spectroscopic characterization of the title compound.

-

Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related analogs to explore the impact of different substituents on the indolinone core.

-

Computational Studies: Molecular modeling and docking studies to predict potential biological targets.

Conclusion

This compound is a novel compound with significant potential in medicinal chemistry. Although direct experimental data is currently unavailable, this technical guide provides a robust framework for its synthesis and outlines a clear rationale for its investigation as a potential therapeutic agent. The proposed synthetic strategies, based on well-established methodologies for related compounds, offer a clear path forward for researchers in the field. The unique combination of the 6-bromo and 3,3-difluoro functionalities on the privileged oxindole scaffold makes it a highly attractive target for future drug discovery efforts.

References

- 1. tost.unise.org [tost.unise.org]

- 2. Synthesis and Some Reactions of 6-Bromooxindole [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Bromo-3,3-dimethylindolin-2-one | 158326-84-2 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 6-Bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 [chemicalbook.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Bromo-Difluoroindolinone Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of novel bromo-difluoroindolinone compounds.

Introduction

The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The introduction of bromine and difluoro- substituents onto this scaffold has given rise to a novel class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and development of bromo-difluoroindolinone compounds, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of this promising class of molecules.

Synthesis of Bromo-Difluoroindolinone Derivatives

The chemical synthesis of bromo-difluoroindolinone compounds involves multi-step reaction sequences. A representative example is the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.

Experimental Protocol: Synthesis of 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide

To a heated and stirred solution of N-benzyl-5-bromoindoline-2,3-dione (2.5 g, 8.0 mmol) in ethanol (15 mL) with a catalytic amount of acetic acid, thiosemicarbazide (0.9 g, 10 mmol) was added. The mixture was then stirred at reflux for 5 hours.

Experimental Protocol: General Procedure for the Preparation of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one

The key intermediate, 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (0.2 g, 0.5 mmol), is added to a solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL). This mixture is refluxed for seven hours. The resulting precipitate is collected by filtration while hot, washed with diethyl ether, dried, and then recrystallized from a methanol/DMF mixture to yield the desired isatin derivatives.[1]

Biological Activities and Therapeutic Potential

Bromo-difluoroindolinone and related bromo-indolinone derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.

In Vitro Anti-Proliferative Activity

Several novel N-benzyl-5-bromoindolin-2-one derivatives have been evaluated for their anti-proliferative effects against human tumor cell lines, such as A-549 lung cancer and MCF-7 breast cancer.[1] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | MCF-7 IC50 (µM) | A-549 IC50 (µM) |

| 7a | 24.32 ± 1.9 | 31.29 ± 2.6 |

| 7b | 1.93 ± 0.1 | 2.65 ± 0.2 |

| 7c | 1.21 ± 0.09 | 1.83 ± 0.1 |

| 7d | 0.92 ± 0.07 | 1.24 ± 0.1 |

| 12a | 3.65 ± 0.3 | 4.87 ± 0.4 |

| 12b | 2.18 ± 0.1 | 3.21 ± 0.2 |

| 12c | 1.83 ± 0.1 | 2.12 ± 0.2 |

| 12d | 1.49 ± 0.1 | 1.93 ± 0.1 |

| 12e | 1.12 ± 0.09 | 1.56 ± 0.1 |

| Doxorubicin | 0.49 ± 0.03 | 0.68 ± 0.05 |

| Table 1: In vitro anticancer activities of synthesized N-benzyl-5-bromoindolin-2-one derivatives against MCF-7 and A-549 cell lines.[1] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action of promising compounds, such as compound 7d , has revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. Treatment of MCF-7 cells with compound 7d at its IC50 concentration led to a significant increase in the sub-G1 cell population, indicative of apoptosis, and an arrest of the cell cycle at the G2/M phase.[1]

The pro-apoptotic effect of compound 7d was further elucidated by examining its impact on the expression of key apoptosis-regulating proteins, Bcl-2 and Bax. Compound 7d was found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to a substantial increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis induction.[1]

| Treatment | Bcl-2 Level (Fold Change) | Bax Level (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |

| Control | 1.00 | 1.00 | 1.00 |

| 7d | 0.20 | 79.2 | 159.56 |

| Table 2: Effect of compound 7d on the expression of Bcl-2 and Bax in MCF-7 cells.[1] |

Signaling Pathways and Molecular Interactions

The biological effects of bromo-difluoroindolinone and related compounds are often mediated through their interaction with specific signaling pathways. For instance, some of these compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes.[2] Molecular modeling studies have provided insights into the binding of these compounds to the active sites of their target proteins. For example, compound 7d has been shown to bind to the ATP-binding site of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1] The binding is characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues.[1]

Figure 1: Synthetic workflow for novel bromo-indolinone compounds.

Figure 2: Proposed mechanism of action for Compound 7d in MCF-7 cells.

Conclusion

Novel bromo-difluoroindolinone compounds and their structural analogs represent a promising area of research in drug discovery. Their straightforward synthesis and potent biological activities, particularly their anticancer effects mediated through the induction of apoptosis and cell cycle arrest, highlight their potential for further development. Future work should focus on expanding the chemical diversity of this scaffold, optimizing their pharmacological properties, and conducting in vivo studies to validate their therapeutic efficacy. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and accelerate the translation of these novel compounds into clinical candidates.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-3,3-difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 6-Bromo-3,3-difluoroindolin-2-one. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H NMR | |||

| Aromatic CH | 7.5 - 7.8 | m | |

| NH | 8.0 - 9.0 | br s | |

| ¹³C NMR | |||

| C=O | ~170 | ||

| C-Br | ~115 | ||

| Aromatic C | 110 - 140 | ||

| C-F₂ | ~115 | t | J(C-F) ≈ 250 |

| ¹⁹F NMR | |||

| CF₂ | -90 to -110 | s |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 2: Representative IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C=O Stretch (Amide) | 1730 - 1750 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1620 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

| C-Br Stretch | 550 - 650 | Medium |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 248.96, 250.96 | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| [M+H]⁺ | 249.97, 251.97 | Isotopic pattern for Bromine |

| [M+Na]⁺ | 271.95, 273.95 | Isotopic pattern for Bromine |

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of similar 3,3-difluorooxindoles.[1][2]

Synthesis of this compound

A plausible synthetic route to this compound involves the fluorination of a suitable precursor, such as 6-bromo-3-hydrazonoindolin-2-one.

Materials:

-

6-bromo-3-hydrazonoindolin-2-one

-

Selectfluor®

-

Lithium acetate (LiOAc)

-

1,2-Dichloroethane (DCE)

-

Ethyl acetate

-

Hexanes

-

Silica gel

Procedure:

-

To a solution of 6-bromo-3-hydrazonoindolin-2-one (1.0 equiv) in 1,2-dichloroethane, add Selectfluor® (2.0 equiv) and lithium acetate (3.0 equiv).

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid compound using an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Analyze the compound using high-resolution mass spectrometry (HRMS) with a suitable ionization technique (e.g., ESI or APCI) to confirm the molecular weight and elemental composition.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the ¹⁹F NMR of 6-Bromo-3,3-difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 6-Bromo-3,3-difluoroindolin-2-one and a comprehensive protocol for its analysis. Due to the absence of publicly available experimental ¹⁹F NMR data for this specific compound, the information presented herein is based on established principles of ¹⁹F NMR spectroscopy and data from structurally analogous compounds.

Introduction to ¹⁹F NMR of Fluorinated Indolinones

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of fluorine-containing molecules.[1] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an invaluable tool in pharmaceutical and chemical research.[2] For a molecule like this compound, ¹⁹F NMR serves as a definitive method for confirming the presence and electronic environment of the gem-difluoro group at the C3 position.

The chemical shift of the fluorine nuclei is highly sensitive to the surrounding electronic environment.[2] In this compound, the primary determinants of the ¹⁹F chemical shift are the electron-withdrawing effect of the adjacent carbonyl group and the electronic effects of the bromo-substituted aromatic ring.

Predicted ¹⁹F NMR Data

The following table summarizes the predicted ¹⁹F NMR data for this compound. These values are estimations derived from typical chemical shift ranges for gem-difluorinated compounds adjacent to a carbonyl moiety and should be confirmed by experimental data.

| Compound | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| This compound | -95 to -115 | Singlet (proton-decoupled) | Not Applicable |

Note: The chemical shift is referenced to an external standard, typically CFCl₃ at 0.00 ppm. The actual chemical shift can be influenced by the solvent, concentration, and temperature. In a proton-coupled spectrum, the signal may appear as a complex multiplet due to coupling with aromatic protons.

Experimental Protocol for ¹⁹F NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Common choices for fluorinated organic molecules include CDCl₃, Acetone-d₆, and DMSO-d₆. The choice of solvent can influence the chemical shift.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[3]

-

Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluoroacetic acid (TFA) with a chemical shift of approximately -76.55 ppm.[4] However, referencing to an external standard or using the spectrometer's internal lock frequency is also common practice.[5]

-

Sample Filtration: If any particulate matter is present, filter the sample into a clean, dry 5 mm NMR tube to ensure optimal spectral resolution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline and may need to be optimized for the specific instrument and sample.

| Parameter | Recommended Value | Purpose |

| Nucleus | ¹⁹F | To observe the fluorine signal. |

| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Sequence | A standard one-pulse sequence with proton decoupling (e.g., zgfhigqn on Bruker instruments) is recommended for a singlet peak.[5] | To obtain a simple spectrum with enhanced signal-to-noise. |

| Spectral Width | ~200 ppm (centered around the expected chemical shift of -105 ppm) | To ensure the signal is within the observation window. The wide chemical shift range of ¹⁹F NMR may require a large spectral width.[6] |

| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 1-5 seconds | To allow for full relaxation of the fluorine nuclei between scans, which is important for accurate integration.[7] |

| Number of Scans | 16-128 | To achieve an adequate signal-to-noise ratio. This will depend on the sample concentration. |

| Temperature | 298 K (25 °C) | For consistency and comparison with literature data. |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the internal or external standard.

-

Integration: Integrate the area of the fluorine signal. For a pure sample, this can be used for quantitative analysis if a known amount of a standard is present.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the ¹⁹F NMR analysis of this compound.

Caption: Workflow for ¹⁹F NMR Analysis.

References

An In-depth Technical Guide to 6-Bromo-3,3-difluoroindolin-2-one and the Broader Class of Substituted Indolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,3-difluoroindolin-2-one: Calculated Properties

The chemical structure of this compound consists of an indolin-2-one core with a bromine atom at the 6-position and two fluorine atoms at the 3-position. Based on its chemical formula, C₈H₄BrF₂NO, the following molecular properties have been calculated.

| Property | Value |

| Molecular Formula | C₈H₄BrF₂NO |

| Molecular Weight | 248.03 g/mol |

| Monoisotopic Mass | 246.9444 Da |

The Indolin-2-one Scaffold in Drug Discovery

Substituted indolin-2-ones are a class of compounds that have garnered significant interest in medicinal chemistry. The core structure provides a versatile template for the design of molecules that can selectively inhibit various protein kinases.[1][2] This inhibitory activity is crucial in oncology, as kinases are key regulators of cell signaling pathways that, when dysregulated, can lead to cancer cell proliferation, survival, and angiogenesis.[3]

General Synthetic Approaches for Substituted Indolin-2-ones

The synthesis of substituted indolin-2-ones can be achieved through various established chemical routes. A common and versatile method is the condensation of an appropriate isatin derivative with a compound containing an active methylene group. The specific synthesis of a 3,3-difluoro-substituted indolin-2-one would likely involve specialized fluorinating agents.

A general experimental protocol for the synthesis of 3-substituted indolin-2-ones is as follows:

-

Starting Materials : An appropriately substituted isatin (e.g., 6-bromoisatin) and a suitable reaction partner.

-

Reaction Conditions : The isatin is typically reacted in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Condensation : The reaction often proceeds via an aldol-type condensation, which may be base-catalyzed.

-

Purification : The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Given the established role of the indolin-2-one scaffold, it is plausible that this compound could function as a kinase inhibitor. The substitutions on the indolin-2-one ring play a critical role in determining the specific kinases that the molecule will inhibit.[1] For example, modifications at the 3-position have been shown to influence selectivity towards different receptor tyrosine kinases (RTKs).[1]

Many indolin-2-one derivatives are known to target the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. Key signaling pathways often targeted by this class of compounds include those mediated by:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

-

Epidermal Growth Factor Receptors (EGFRs)

The inhibition of these pathways can lead to anti-angiogenic and anti-proliferative effects, which are desirable in cancer therapy.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a novel indolin-2-one compound against a panel of protein kinases.

References

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of diversely substituted indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 6-Bromo-3,3-difluoroindolin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Bromo-3,3-difluoroindolin-2-one and its Expected Solubility Profile

This compound is a halogenated derivative of the indolin-2-one core structure. The solubility of such a compound is dictated by its molecular structure, including the presence of polar functional groups and nonpolar moieties, and the physicochemical properties of the solvent.

The indolin-2-one scaffold possesses a lactam group, which contains polar N-H and C=O bonds capable of acting as hydrogen bond donors and acceptors, respectively. The benzene ring is largely nonpolar. The substituents on this core structure significantly influence its overall polarity and, consequently, its solubility.

-

Bromine Atom: The bromo-substituent at the 6-position is electron-withdrawing and increases the molecular weight and surface area of the molecule, which can lead to a decrease in solubility in very nonpolar solvents.

-

Difluoro Group: The two fluorine atoms at the 3-position are highly electronegative and can participate in dipole-dipole interactions. While fluorine is not a strong hydrogen bond acceptor, the gem-difluoro group significantly impacts the electronic distribution and conformation of the molecule. Fluorinated compounds can sometimes exhibit unique solubility behaviors, occasionally showing enhanced solubility in both polar and nonpolar solvents.

Based on the "like dissolves like" principle, the following qualitative solubility profile in common organic solvents can be anticipated:

Expected Solubility Trends:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), due to their ability to solvate the polar lactam group.

-

Moderate to Good Solubility: In moderately polar solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can interact with both the polar and nonpolar regions of the molecule.

-

Lower Solubility: In alcohols like methanol and ethanol, the solubility will depend on the balance between hydrogen bonding with the lactam and the overall nonpolar character.

-

Poor to Insoluble: In nonpolar solvents such as hexane and cyclohexane, due to the presence of the polar lactam functionality.

It is important to note that the solubility of indole derivatives can be sensitive to the solvent environment.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not available in published literature. The table below is provided as a template for researchers to populate once experimental data has been acquired.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Methanol | ||||

| Ethanol | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of a solid compound is the Shake-Flask Method .[1] This method measures the equilibrium solubility, which is the maximum amount of a substance that can be dissolved in a solvent at a specific temperature.[2]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[1] A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period (e.g., 2 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualizations

Caption: A generalized workflow for determining the thermodynamic solubility of a solid compound using the shake-flask method.

Caption: Key physicochemical factors that govern the solubility of a solid solute in a liquid solvent.

References

Stability and Storage of 6-Bromo-3,3-difluoroindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 6-Bromo-3,3-difluoroindolin-2-one. Due to the limited availability of specific stability data for this compound in the public domain, this guide focuses on general principles derived from related chemical structures and best practices for handling fluorinated and bromo-substituted heterocyclic compounds in a research and development setting.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or decomposition. For pharmaceutical development, understanding a compound's stability is critical as it impacts its shelf-life, formulation, and safety. Factors that can influence the stability of this compound include temperature, light, humidity, and interaction with other chemical agents.

While specific degradation pathways for this compound have not been documented in publicly available literature, compounds with similar structural motifs, such as fluorinated indoles, can be susceptible to decomposition. For instance, some 6-difluoromethylindoles have demonstrated instability in aqueous buffer solutions at physiological pH.[1] The stability of 6-substituted 1H-indoles has been observed to increase in the order of CH2F < CHF2 << CF3, suggesting that the difluoromethyl group can be a point of instability.[1]

Recommended Storage and Handling

In the absence of specific stability studies, a cautious approach to the storage and handling of this compound is recommended. The mention of "Cold-chain transportation" by some suppliers suggests that the compound may be sensitive to temperature fluctuations.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential thermal degradation. Some suppliers recommend cold-chain transportation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light | To prevent photolytic degradation. Many organic molecules are light-sensitive. |

| Moisture | Keep in a tightly sealed container in a dry place | To prevent hydrolysis. The presence of moisture can facilitate degradation pathways. |

| Incompatible Materials | Avoid strong oxidizing agents and strong bases | These substances can react with and degrade the compound. |

Logical Workflow for Stability Assessment

For novel or less-studied compounds like this compound, a systematic approach to stability testing is crucial. The following diagram illustrates a general workflow for assessing the stability of a new chemical entity (NCE).

References

Potential Therapeutic Targets of 6-Bromo-3,3-difluoroindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3,3-difluoroindolin-2-one is a synthetic heterocyclic compound featuring an indolin-2-one core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While direct experimental data on the specific therapeutic targets of this compound is not yet available in public literature, a predictive analysis based on the extensive research into structurally similar bromo- and fluoro-substituted indolin-2-one derivatives strongly suggests its potential as a modulator of key cellular signaling pathways, primarily through the inhibition of protein kinases and thioredoxin reductase. This technical guide provides a comprehensive overview of these potential targets, summarizing relevant quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways.

Predicted Therapeutic Targets

The indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors. The addition of a bromine atom at the 6-position and difluoro substitution at the 3-position is anticipated to modulate the compound's binding affinity and selectivity towards various kinases. Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential therapeutic targets for this compound are:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2, a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

-

Src Family Kinases (SFKs): Including c-Src, which is involved in various cellular processes like proliferation, differentiation, survival, and angiogenesis.

-

Thioredoxin Reductase (TrxR): A central enzyme in the thioredoxin system, which regulates cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

Quantitative Data on Analogous Compounds

To provide a predictive context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related bromo- and fluoro-substituted indolin-2-one derivatives against relevant kinases.

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference Cell Line(s) |

| 5-Bromo-indolin-2-one derivative (unspecified) | VEGFR-2 | 8.7 | Not specified |

| 5-Bromo-indolin-2-one derivative (unspecified) | PDGFRβ | 12.3 | Not specified |

| 6-Bromo-indolin-2-one derivative (unspecified) | Aurora B | 10.5 | MDA-MB-468 |

| 3-(4-chlorobenzylidene)-5-fluoroindolin-2-one | VEGFR-2 | 21 | Not specified |

| 3-(4-chlorobenzylidene)-5-fluoroindolin-2-one | PDGFRβ | 34 | Not specified |

| Sunitinib (a complex indolin-2-one derivative) | VEGFR-2 | 2.2 | HUVEC |

| Sunitinib (a complex indolin-2-one derivative) | PDGFRβ | 1.6 | Not specified |

| Sunitinib (a complex indolin-2-one derivative) | c-Kit | 6.3 | Not specified |

| Sunitinib (a complex indolin-2-one derivative) | FLT3 | 1.9 | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential therapeutic targets of this compound.

Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

-

Reaction Mixture Preparation: In a microplate, combine the kinase (e.g., recombinant human VEGFR-2 or c-Src), a specific peptide substrate, and ATP in a kinase assay buffer.

-

Incubation: Add the diluted compound or vehicle control to the reaction mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity. This is done by converting the generated ADP to ATP and then using luciferase to measure the light output.

-

Data Analysis: Measure the luminescence or fluorescence using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Thioredoxin Reductase Inhibition Assay (DTNB Assay)

This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Workflow Diagram:

Caption: Workflow for the DTNB-based TrxR inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human thioredoxin reductase, NADPH, and DTNB in an appropriate assay buffer.

-

Incubation: In a microplate, pre-incubate the TrxR enzyme with various concentrations of this compound or vehicle control in the presence of NADPH for a set time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding DTNB to each well.

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Signaling Pathways

Understanding the signaling pathways in which the potential targets are involved is crucial for elucidating the mechanism of action of this compound.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary receptor for VEGF-A and a critical mediator of angiogenesis.

Signaling Pathway Diagram:

Caption: Simplified VEGFR-2 signaling pathway.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors.

Signaling Pathway Diagram:

Caption: Overview of the c-Src signaling network.

Conclusion

While further experimental validation is required, the structural characteristics of this compound, in the context of the extensive body of research on analogous indolin-2-one derivatives, strongly point towards its potential as a multi-targeted inhibitor of protein kinases, particularly VEGFR-2 and c-Src, as well as the redox-regulating enzyme thioredoxin reductase. This predictive analysis provides a solid foundation for initiating a drug discovery program centered on this promising scaffold. The experimental protocols and pathway diagrams presented herein offer a roadmap for the systematic evaluation of its therapeutic potential.

6-Bromo-3,3-difluoroindolin-2-one: A Promising Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction